3-Cyclohexyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
3-Cyclohexyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Brand Name:
Vulcanchem
CAS No.:
442571-05-3
VCID:
VC0349337
InChI:
InChI=1S/C18H22N4S/c1-11-7-8-13-14(9-11)23-18-15(13)17-21-20-16(22(17)10-19-18)12-5-3-2-4-6-12/h10-12H,2-9H2,1H3
SMILES:
CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C=N3)C5CCCCC5
Molecular Formula:
C18H22N4S
Molecular Weight:
326.5g/mol
3-Cyclohexyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
CAS No.: 442571-05-3
Main Products
VCID: VC0349337
Molecular Formula: C18H22N4S
Molecular Weight: 326.5g/mol
CAS No. | 442571-05-3 |
---|---|
Product Name | 3-Cyclohexyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine |
Molecular Formula | C18H22N4S |
Molecular Weight | 326.5g/mol |
IUPAC Name | 5-cyclohexyl-13-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
Standard InChI | InChI=1S/C18H22N4S/c1-11-7-8-13-14(9-11)23-18-15(13)17-21-20-16(22(17)10-19-18)12-5-3-2-4-6-12/h10-12H,2-9H2,1H3 |
Standard InChIKey | OVQSTBBQVMKGFM-UHFFFAOYSA-N |
SMILES | CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C=N3)C5CCCCC5 |
Canonical SMILES | CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C=N3)C5CCCCC5 |
PubChem Compound | 2791841 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume